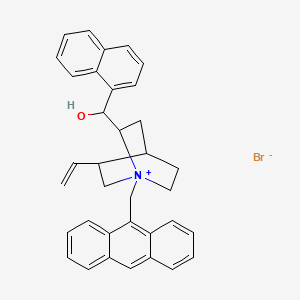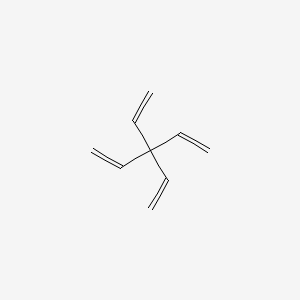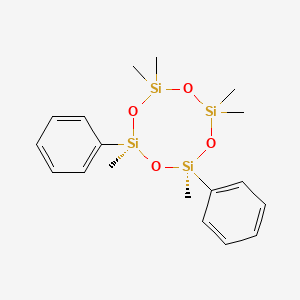
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2,4,5-triaminopyrimidine with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include those related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopteridine: Similar in structure but lacks the 4-aminophenyl group.
6,7-Dimethylpterin: Contains additional methyl groups on the pteridine ring.
Biopterin: A naturally occurring pteridine involved in the biosynthesis of neurotransmitters.
Uniqueness
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone is unique due to the presence of both amino groups and the 4-aminophenyl substituent, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H12N6O |
|---|---|
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
2-amino-6-(4-aminophenyl)-3,4a-dihydro-2H-pteridin-4-one |
InChI |
InChI=1S/C12H12N6O/c13-7-3-1-6(2-4-7)8-5-15-10-9(16-8)11(19)18-12(14)17-10/h1-5,9,12H,13-14H2,(H,18,19) |
Clave InChI |
HPOXHTXTFXFVIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3C(=O)NC(N=C3N=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



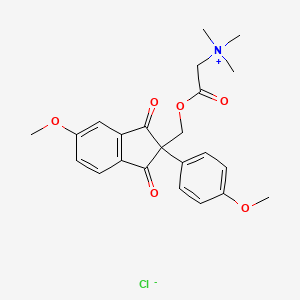
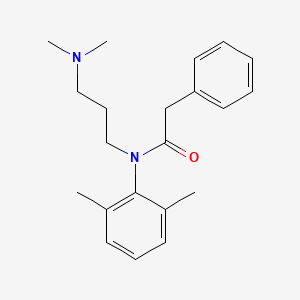

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
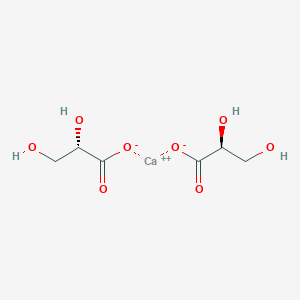
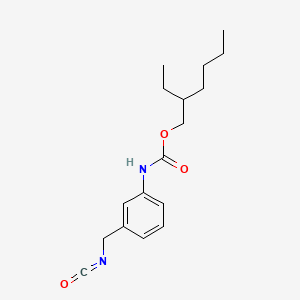
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)

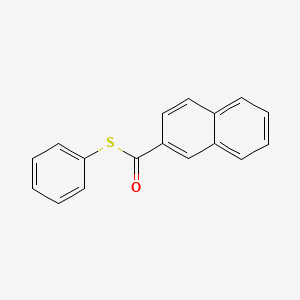
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)
